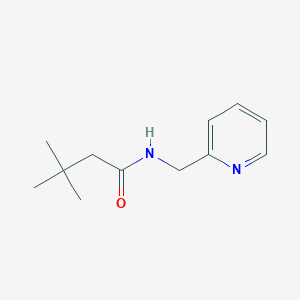

3,3-dimethyl-N-(2-pyridinylmethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-dimethyl-N-(2-pyridinylmethyl)butanamide, commonly referred to as DMXB-A, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is a subtype of the nicotinic acetylcholine receptor found in the central nervous system.

Scientific Research Applications

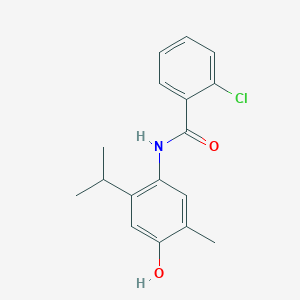

Novel Pyridine Derivatives as CB2 Agonists

A study focused on the modification of phenyl rings in cannabinoid receptor ligands by introducing a pyridine ring, leading to the discovery of a new series of CB2 ligands. One compound, identified as a potent and selective CB2 agonist, showed in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).

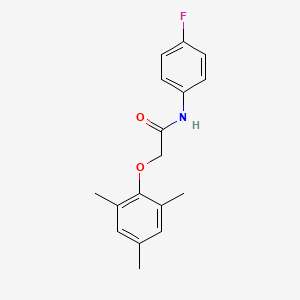

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide

A review highlighted the synthesis methods, reactivity, and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These compounds serve as precursors for heterocyclic compounds, offering insights into their potential applications in developing new chemical entities (Fadda et al., 2015).

Complexation with Carboxylatopillar[5]arene

Research on 1,4-bis(pyridinium)butane derivatives and their interaction with carboxylatopillar[5]arene revealed significant findings on the binding behavior and association constants. This study illuminates the potential of using these compounds in molecular recognition and the design of novel supramolecular assemblies (Li et al., 2011).

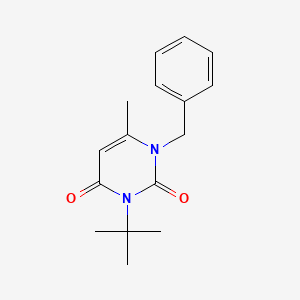

Heterocyclic Synthesis

Another research avenue explored the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives via reactions of 3-aminopyridine, showcasing the synthetic versatility of pyridine derivatives in creating biologically relevant heterocycles (Hafiz et al., 2011).

Chemical Standards in Ion Mobility Spectrometry

A study on positive ion mobility spectra for compounds including 2,4-dimethylpyridine provided insights into the use of these compounds as chemical standards in ion mobility spectrometry, highlighting their role in enhancing analytical methodologies (Eiceman et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-9-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXQEWNOVIFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)